1,2,3,7,8-Pentachlorodibenzo-P-dioxin

Toxic Equivalency Factor Risk Assessment Dioxin-like Potency

1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD) is an essential certified native standard for isotope dilution HRGC/HRMS analysis per EPA Method 1613 and EU Method EN-1948. With a WHO Toxic Equivalency Factor (TEF) of 1.0—equipotent to TCDD—it is critical for accurate Toxic Equivalent (TEQ) calculation in environmental and biological matrices. Substitution with other pentachlorinated congeners is analytically invalid and misrepresents regulatory risk assessments. This high-purity (≥98%) reference material ensures congener-specific calibration, precise quantification, and regulatory compliance.

Molecular Formula C12H3Cl5O2
Molecular Weight 356.4 g/mol
CAS No. 40321-76-4
Cat. No. B131709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,7,8-Pentachlorodibenzo-P-dioxin
CAS40321-76-4
Synonyms1,2,3,7,8-Pentachlorodibenzo[b,e][1,4]dioxin;  1,2,3,7,8-PeCDD;  1,2,3,7,8-PnCDD;  _x000B_2,3,4,7,8-Pentachlorodibenzodioxin;  D 54;  PCDD 54; 
Molecular FormulaC12H3Cl5O2
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl
InChIInChI=1S/C12H3Cl5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H
InChIKeyFSPZPQQWDODWAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 500 mg / 1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,7,8-Pentachlorodibenzo-P-dioxin: Properties and Procurement Context


1,2,3,7,8-Pentachlorodibenzo-p-dioxin (CAS 40321-76-4), commonly abbreviated as 1,2,3,7,8-PeCDD, is a pentachlorinated congener of the polychlorinated dibenzo-p-dioxin (PCDD) family. It is a persistent organic pollutant with a molecular formula of C12H3Cl5O2 and a molecular weight of 356.42 g/mol [1]. As a high-priority analyte in environmental monitoring and toxicological research, it is typically procured as a certified reference material (CRM) or analytical standard, often at a concentration of 200 ng/mL in nonane for use in EPA Method 1613 . The compound's high melting point (240 °C) and calculated log P of 6.852 underscore its environmental persistence and lipophilicity [1][2]. Its key biological mechanism involves binding to and activating the aryl hydrocarbon receptor (AhR), a process central to the toxicity of dioxin-like compounds .

Why Generic Substitution Fails: 1,2,3,7,8-Pentachlorodibenzo-P-dioxin and Congener-Specific Potency


In the family of dioxin-like compounds, substitution of one congener for another is not analytically or toxicologically valid. The World Health Organization (WHO) assigns specific Toxic Equivalency Factors (TEFs) to each 2,3,7,8-substituted PCDD and PCDF congener, reflecting their potency relative to 2,3,7,8-TCDD [1]. 1,2,3,7,8-PeCDD has a WHO TEF of 1.0, making it equipotent to TCDD, while many other pentachlorinated congeners have lower or zero TEFs [1]. This means that simple molar substitution will drastically misrepresent the calculated Toxic Equivalent (TEQ) in a sample, leading to significant errors in risk assessment and regulatory reporting [2]. Furthermore, congener-specific analytical methods, such as EPA 1613, require the exact native compound for accurate calibration and quantification; a different penta-dioxin will have a different retention time and mass spectral response, invalidating the analysis .

Quantitative Differentiation: Evidence for Selecting 1,2,3,7,8-Pentachlorodibenzo-P-dioxin


1,2,3,7,8-PeCDD's WHO 2005 Toxic Equivalency Factor (TEF) of 1.0

1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD) is assigned a WHO 2005 Toxic Equivalency Factor (TEF) of 1.0. This value is identical to that of 2,3,7,8-TCDD, the most potent dioxin congener, and is significantly higher than that of many other pentachlorinated compounds such as 1,2,3,7,8-PeCDF (TEF = 0.03) [1]. This TEF is a consensus value derived from an expert panel review of all available relative potency (REP) data from in vivo and in vitro studies, and it is the globally accepted multiplier for calculating total TEQ [1].

Toxic Equivalency Factor Risk Assessment Dioxin-like Potency

Comparative in vitro AhR-mediated Potency (REP) in Zebrafish Liver Cells

In a zebrafish liver cell line (ZFL) assay measuring induction of cytochrome P4501A mRNA via the aryl hydrocarbon receptor (AhR), 1,2,3,7,8-PeCDD exhibited a mean Experimental Relative Potency (REP) of 3.6, relative to TCDD (TCDD EC50 = 0.59 nM, PeCDD EC50 = 0.11 nM) [1]. This was compared to other PCDD/F congeners tested in the same assay, including 2,3,7,8-TCDF (mean REP = 0.07) and 1,2,3,7,8-PeCDF (mean REP = 0.5) [1].

Relative Potency Aryl Hydrocarbon Receptor Cytochrome P450 Induction

Comparative Human Serum Elimination Half-Life: Persistence Profile

The terminal elimination half-life of 1,2,3,7,8-PeCDD in adult humans has been estimated at 12.6 years [1]. This is approximately 1.6x longer than the estimated half-life for 2,3,7,8-TCDD (7.8 years or 2840 days) [1].

Biomonitoring Pharmacokinetics Environmental Persistence

Strain-Specific Acute Lethality (LD50) in Rats: A Comparative Toxicology Model

The acute oral LD50 of 1,2,3,7,8-PeCDD in female Long-Evans (L-E) rats is between 20 and 60 µg/kg, while in female Han/Wistar (H/W) rats, the LD50 is >1620 µg/kg [1]. This stark strain-dependent difference (over 27-fold) is similar to that observed with 2,3,7,8-TCDD, which has an LD50 of ~10-20 µg/kg in L-E rats and >3000 µg/kg in H/W rats [1].

Acute Toxicity Dioxin Susceptibility Strain Difference

Validated Application Scenarios for 1,2,3,7,8-Pentachlorodibenzo-P-dioxin


Analytical Reference Standard for EPA Method 1613 Compliance Monitoring

Procurement of 1,2,3,7,8-PeCDD as a certified native standard is mandatory for laboratories performing isotope dilution HRGC/HRMS analysis of dioxins in environmental and biological matrices according to EPA Method 1613, EU Method EN-1948, and other international standards . The compound is typically supplied at a certified concentration (e.g., 200 ng/mL) in a calibration mix, enabling accurate quantification of this high-TEF congener, which is critical for calculating a sample's total Toxic Equivalent (TEQ) and demonstrating regulatory compliance .

Mechanistic AhR Toxicology and Pharmacology Research

1,2,3,7,8-PeCDD serves as a high-potency, reference AhR agonist for investigating the molecular mechanisms of dioxin toxicity. Its REP of 3.6 in zebrafish cell assays validates its use as a positive control in studies of cytochrome P450 induction, gene expression changes, and developmental toxicity [1]. Its use in comparative studies, such as those examining strain-dependent lethality in rats, helps elucidate the genetic factors governing susceptibility to dioxin-like compounds [2].

Human Biomonitoring and Epidemiological Exposure Assessment

Given its long elimination half-life of 12.6 years in humans, 1,2,3,7,8-PeCDD is a robust biomarker for assessing long-term, cumulative exposure to PCDDs [3]. Accurate quantification in serum or adipose tissue is essential for epidemiological studies linking dioxin body burden to health outcomes. Furthermore, the congener ratio approach, which uses the PeCDD concentration to estimate TCDD levels in cases where TCDD is below the limit of detection, underscores the unique analytical value of this specific congener in population studies [4].

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